(S)-2-Flurbiprofen-d3 (S)-2-Flurbiprofen-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199545
InChI:
SMILES:
Molecular Formula: C₁₅H₁₀D₃FO₂
Molecular Weight: 247.28

(S)-2-Flurbiprofen-d3

CAS No.:

Cat. No.: VC0199545

Molecular Formula: C₁₅H₁₀D₃FO₂

Molecular Weight: 247.28

* For research use only. Not for human or veterinary use.

(S)-2-Flurbiprofen-d3 -

Specification

Molecular Formula C₁₅H₁₀D₃FO₂
Molecular Weight 247.28

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-2-Flurbiprofen-d3 (IUPAC name: (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d3 acid) retains the core structure of flurbiprofen, comprising a biphenyl moiety with a fluorine substituent at the 2-position and a propanoic acid group at the 4-position. The (S)-enantiomeric configuration ensures chiral specificity, which is critical for its interaction with cyclooxygenase (COX) enzymes . Deuterium substitution at the methyl group adjacent to the carboxylic acid (Figure 1) enhances metabolic stability without altering the compound’s steric or electronic profile .

Table 1: Physicochemical Properties of (S)-2-Flurbiprofen-d3

PropertyValueSource
Molecular FormulaC₁₅H₁₀D₃FO₂
Molecular Weight247.28 g/mol
CAS NumberNot Available
AppearancePale brown solid
SolubilityMethanol, Chloroform, DMSO
Storage Conditions2–8°C, protected from light

The absence of a registered CAS number reflects its status as a research-grade compound, typically synthesized on demand for specialized applications .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectra confirm the deuterium incorporation at the 3,3,3 positions, evidenced by the absence of proton signals at δ 1.56 ppm corresponding to the methyl group . High-performance liquid chromatography (HPLC) analyses reveal a retention time identical to non-deuterated flurbiprofen, underscoring its utility as an internal standard in quantitative assays .

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

The synthesis of (S)-2-Flurbiprofen-d3 typically involves deuteration of the flurbiprofen precursor through hydrogen-deuterium exchange or the use of deuterated reagents. A common approach utilizes thionyl chloride to convert flurbiprofen to its acid chloride, followed by esterification with deuterated methanol under controlled conditions . Subsequent hydrolysis yields the deuterated carboxylic acid, which is resolved into its (S)-enantiomer via chiral chromatography or enzymatic methods .

Key Reaction Steps:

  • Acid Chloride Formation: Flurbiprofen reacts with thionyl chloride to form flurbiprofen acid chloride.

  • Deuterated Esterification: The acid chloride is treated with deuterated alcohol (e.g., CD₃OD) to introduce deuterium at the methyl position.

  • Hydrolysis and Purification: The ester intermediate undergoes alkaline hydrolysis, followed by chiral resolution to isolate the (S)-enantiomer .

Pharmacological and Analytical Applications

Role in Pharmacokinetic Studies

Deuterium labeling slows the oxidative metabolism of flurbiprofen by cytochrome P450 enzymes, prolonging its half-life in vivo. This property facilitates precise measurement of drug absorption, distribution, and elimination in preclinical models . For instance, studies using (S)-2-Flurbiprofen-d3 as a tracer have elucidated the enterohepatic recirculation of flurbiprofen, explaining its prolonged therapeutic effects .

Analytical Chemistry Applications

As an internal standard in LC-MS/MS assays, (S)-2-Flurbiprofen-d3 minimizes matrix effects and improves quantification accuracy. Its co-elution with non-deuterated flurbiprofen ensures consistent ionization efficiency, enabling detection limits as low as 0.1 ng/mL in plasma samples .

Table 2: Comparative Analysis of Flurbiprofen Isotopologs

CompoundMolecular WeightDeuterium PositionsPrimary Use
(S)-2-Flurbiprofen-d3247.283,3,3Pharmacokinetic tracer
(R)-Flurbiprofen-d5249.292,2,3,3,3Metabolic stability studies
4-Hydroxyflurbiprofen D3263.303,3,3Metabolite quantification

Future Directions and Research Opportunities

Prodrug Development

Building on the success of flurbiprofen–antioxidant mutual prodrugs , deuterated variants like (S)-2-Flurbiprofen-d3 could enhance target specificity and reduce off-target effects. Hybrid molecules incorporating deuterium and antioxidant moieties may synergistically improve therapeutic indices.

Isotope Effects in Drug Design

Deuterium’s kinetic isotope effect (KIE) offers a strategic avenue to modulate drug metabolism. Systematic studies comparing (S)-2-Flurbiprofen-d3 with non-deuterated and other isotopologs could unravel structure–metabolism relationships, guiding the design of next-generation NSAIDs .

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